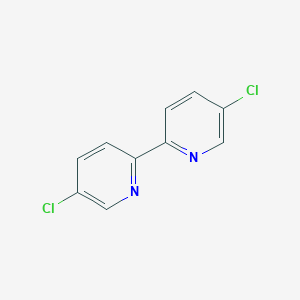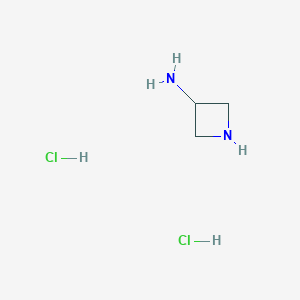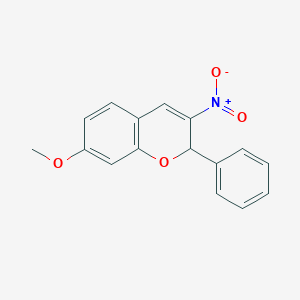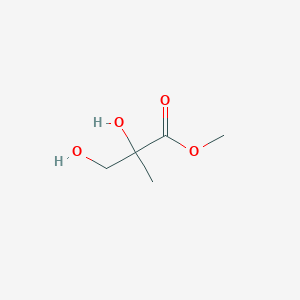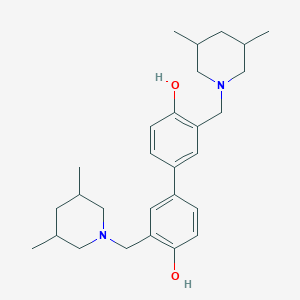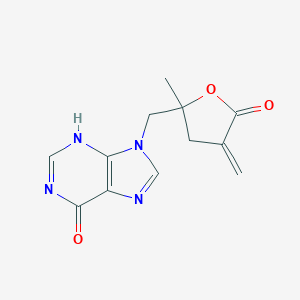
9-((2-Methyl-4-methylene-5-oxotetrahydrofuran-2-yl)methyl)hypoxanthine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
9-((2-Methyl-4-methylene-5-oxotetrahydrofuran-2-yl)methyl)hypoxanthine, also known as MRS2578, is a selective P2Y6 receptor antagonist. P2Y6 receptors are a type of G protein-coupled receptor that is involved in various physiological and pathological processes, such as inflammation, immune response, and cancer progression.
Mecanismo De Acción
9-((2-Methyl-4-methylene-5-oxotetrahydrofuran-2-yl)methyl)hypoxanthine exerts its pharmacological effects by selectively blocking the activation of P2Y6 receptors. P2Y6 receptors are activated by uracil nucleotides, such as UDP and UTP, which are released from damaged cells or activated immune cells. Activation of P2Y6 receptors leads to the activation of downstream signaling pathways, such as the phospholipase C (PLC)-protein kinase C (PKC) pathway and the extracellular signal-regulated kinase (ERK) pathway, which are involved in various physiological and pathological processes.
Efectos Bioquímicos Y Fisiológicos
9-((2-Methyl-4-methylene-5-oxotetrahydrofuran-2-yl)methyl)hypoxanthine has been shown to have various biochemical and physiological effects, depending on the specific experimental conditions and cell types. For example, 9-((2-Methyl-4-methylene-5-oxotetrahydrofuran-2-yl)methyl)hypoxanthine can inhibit the production of pro-inflammatory cytokines, such as IL-6 and TNF-α, in LPS-stimulated macrophages. 9-((2-Methyl-4-methylene-5-oxotetrahydrofuran-2-yl)methyl)hypoxanthine can also inhibit the proliferation and migration of cancer cells by blocking the activation of P2Y6 receptors. In addition, 9-((2-Methyl-4-methylene-5-oxotetrahydrofuran-2-yl)methyl)hypoxanthine has been shown to have neuroprotective effects in animal models of ischemic stroke and traumatic brain injury.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
9-((2-Methyl-4-methylene-5-oxotetrahydrofuran-2-yl)methyl)hypoxanthine has several advantages for lab experiments, such as its high selectivity and potency for P2Y6 receptors, which allows for specific and reliable inhibition of P2Y6 receptor activation. However, 9-((2-Methyl-4-methylene-5-oxotetrahydrofuran-2-yl)methyl)hypoxanthine also has some limitations, such as its relatively low solubility in aqueous solutions, which can limit its bioavailability and require the use of organic solvents or vehicle controls. In addition, 9-((2-Methyl-4-methylene-5-oxotetrahydrofuran-2-yl)methyl)hypoxanthine may have off-target effects on other P2 receptors or non-P2 receptors, which can complicate the interpretation of experimental results.
Direcciones Futuras
There are several future directions for the research on 9-((2-Methyl-4-methylene-5-oxotetrahydrofuran-2-yl)methyl)hypoxanthine and P2Y6 receptors. One direction is to investigate the role of P2Y6 receptors in other physiological and pathological processes, such as wound healing, bone remodeling, and cardiovascular diseases. Another direction is to develop more selective and potent P2Y6 receptor antagonists, which can overcome the limitations of 9-((2-Methyl-4-methylene-5-oxotetrahydrofuran-2-yl)methyl)hypoxanthine and provide more specific and reliable tools for studying P2Y6 receptor function. Finally, the development of P2Y6 receptor modulators, such as agonists or positive allosteric modulators, may provide new therapeutic options for various diseases, such as inflammatory disorders, cancer, and neurodegenerative diseases.
Métodos De Síntesis
9-((2-Methyl-4-methylene-5-oxotetrahydrofuran-2-yl)methyl)hypoxanthine can be synthesized by reacting 2-methyl-4-methylene-5-oxotetrahydrofuran-2-carboxylic acid with hypoxanthine in the presence of a coupling agent, such as 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and N-hydroxysuccinimide (NHS). The reaction mixture is then purified by column chromatography to obtain the pure product.
Aplicaciones Científicas De Investigación
9-((2-Methyl-4-methylene-5-oxotetrahydrofuran-2-yl)methyl)hypoxanthine has been widely used in scientific research to investigate the role of P2Y6 receptors in various physiological and pathological processes. For example, 9-((2-Methyl-4-methylene-5-oxotetrahydrofuran-2-yl)methyl)hypoxanthine has been used to study the role of P2Y6 receptors in inflammation and immune response. It has been shown that 9-((2-Methyl-4-methylene-5-oxotetrahydrofuran-2-yl)methyl)hypoxanthine can inhibit the production of pro-inflammatory cytokines, such as interleukin-6 (IL-6) and tumor necrosis factor-α (TNF-α), in lipopolysaccharide (LPS)-stimulated macrophages. 9-((2-Methyl-4-methylene-5-oxotetrahydrofuran-2-yl)methyl)hypoxanthine has also been used to study the role of P2Y6 receptors in cancer progression. It has been shown that 9-((2-Methyl-4-methylene-5-oxotetrahydrofuran-2-yl)methyl)hypoxanthine can inhibit the proliferation and migration of cancer cells by blocking the activation of P2Y6 receptors.
Propiedades
Número CAS |
100682-44-8 |
|---|---|
Nombre del producto |
9-((2-Methyl-4-methylene-5-oxotetrahydrofuran-2-yl)methyl)hypoxanthine |
Fórmula molecular |
C12H12N4O3 |
Peso molecular |
260.25 g/mol |
Nombre IUPAC |
9-[(2-methyl-4-methylidene-5-oxooxolan-2-yl)methyl]-1H-purin-6-one |
InChI |
InChI=1S/C12H12N4O3/c1-7-3-12(2,19-11(7)18)4-16-6-15-8-9(16)13-5-14-10(8)17/h5-6H,1,3-4H2,2H3,(H,13,14,17) |
Clave InChI |
DKGIDXRLFYRRKD-UHFFFAOYSA-N |
SMILES isomérico |
CC1(CC(=C)C(=O)O1)CN2C=NC3=C2NC=NC3=O |
SMILES |
CC1(CC(=C)C(=O)O1)CN2C=NC3=C2N=CNC3=O |
SMILES canónico |
CC1(CC(=C)C(=O)O1)CN2C=NC3=C2NC=NC3=O |
Sinónimos |
9-((2-methyl-4-methylene-5-oxotetrahydrofuran-2-yl)methyl)hypoxanthine |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



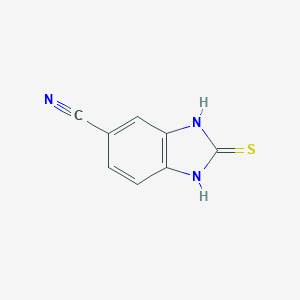
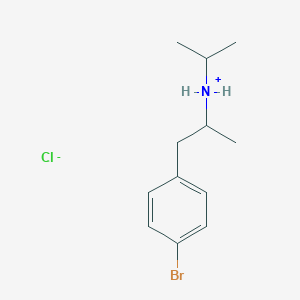
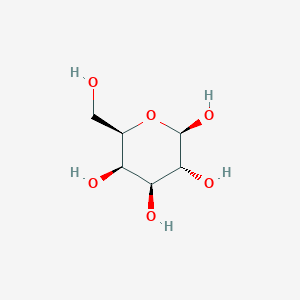
![4-{2-[(Diphenylacetyl)oxy]-1-phenylethyl}-1,1-dimethylpiperazin-1-ium bromide](/img/structure/B9986.png)
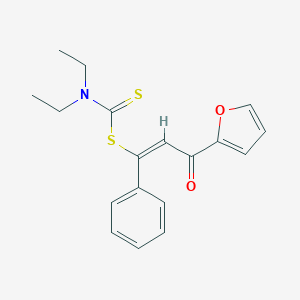
![2-(3,4-Dihydrobenzofuro[3,2-c]pyridin-2(1H)-yl)-N,N-dimethylethanamine dihydrochloride](/img/structure/B9993.png)
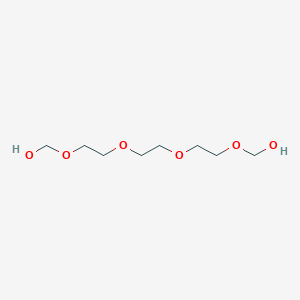
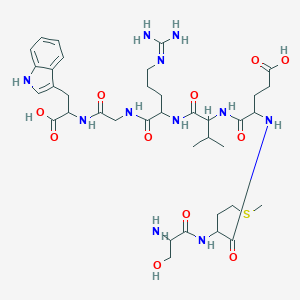
![(1R,3S,5E)-5-[(2E)-2-[(3aS,7aS)-1-(4-hydroxy-4-methylpentoxy)-7a-methyl-2,3,3a,5,6,7-hexahydro-1H-inden-4-ylidene]ethylidene]-4-methylidenecyclohexane-1,3-diol](/img/structure/B9997.png)
